molecular formula C14H17N3O2S2 B12650679 Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N'-2-thiazolyl- CAS No. 149486-08-8

Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N'-2-thiazolyl-

Cat. No.: B12650679
CAS No.: 149486-08-8
M. Wt: 323.4 g/mol
InChI Key: KDZKARFVKQOTDJ-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2,5-dimethoxyphenethylamine with a thiazole derivative in the presence of a thiourea reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2,5-dimethoxyphenethylamine, thiazole derivative, thiourea.

    Reaction Conditions: Solvent (ethanol or methanol), heating (typically around 60-80°C).

    Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction is monitored using techniques such as thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride; conditionssolvent (ethanol or methanol), room temperature.

    Substitution: Various nucleophiles (e.g., amines, alcohols); conditionssolvent (dichloromethane, toluene), room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of chemosensors and as a component in material science for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, its potential as an enzyme inhibitor may be attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2,5-dimethoxyphenyl)-N’-2-thiazolyl-
  • Thiourea, N-(2,5-dimethoxyphenyl)-N’-4-iodophenyl-
  • Thiourea, N-(2,5-dimethoxyphenyl)-N’-2-thienylmethyl-

Uniqueness

Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of both the 2,5-dimethoxyphenyl and thiazolyl groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

149486-08-8

Molecular Formula

C14H17N3O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

1-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C14H17N3O2S2/c1-18-11-3-4-12(19-2)10(9-11)5-6-15-13(20)17-14-16-7-8-21-14/h3-4,7-9H,5-6H2,1-2H3,(H2,15,16,17,20)

InChI Key

KDZKARFVKQOTDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=CS2

Origin of Product

United States

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